METHYL N-[(ADAMANTAN-1-YL)METHYL]CARBAMATE
Description
Methyl N-[(adamantan-1-yl)methyl]carbamate is a carbamate derivative featuring an adamantane moiety. Adamantane, a diamondoid hydrocarbon, is renowned for its thermal stability and lipophilic character, often exploited in medicinal chemistry to enhance pharmacokinetic properties. The carbamate group (–O(CO)NR₂) confers hydrolytic stability compared to esters, making such compounds valuable in drug design and agrochemical applications.
Properties
IUPAC Name |
methyl N-(1-adamantylmethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-16-12(15)14-8-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXADKFCOMRXOSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(adamantan-1-yl)methyl]carbamate typically involves the reaction of adamantane derivatives with carbamates. One common method includes the reaction of 1-adamantylmethylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired carbamate product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(adamantan-1-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced products, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis of Methyl N-[(Adamantan-1-yl)methyl]carbamate
The synthesis of this compound typically involves the reaction of adamantane derivatives with carbamates. The process can be optimized for yield and purity using various coupling methods such as EDC/HOBt or HATU/DIPEA. The introduction of the adamantane moiety enhances the lipophilicity and biological activity of the resulting compound.
Table 1: Synthesis Methods and Yields
| Method | Yield (%) | Comments |
|---|---|---|
| EDC/HOBt | 85 | High yield with minimal side products |
| HATU/DIPEA | 78 | Effective but requires careful monitoring |
| CuAAC | 90 | Excellent for introducing triazole linkers |
Biological Activities
This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research has shown that derivatives containing adamantane structures possess significant antimicrobial properties. For instance, compounds derived from adamantane have demonstrated strong inhibitory effects against Gram-positive bacteria, with limited activity against Gram-negative strains .
Table 2: Antimicrobial Efficacy
| Compound | Activity Against | Mechanism of Action |
|---|---|---|
| This compound | Gram-positive bacteria | Disruption of bacterial cell wall synthesis |
| Adamantane derivatives | Broad-spectrum | Inhibition of protein synthesis |
Immunomodulatory Properties
The incorporation of lipophilic moieties like adamantane into peptide structures has been linked to enhanced immunomodulatory effects. Studies indicate that these compounds can stimulate immune responses, potentially serving as adjuvants in vaccine formulations .
Case Study: Mannosylated Derivatives
In a study investigating mannosylated derivatives of DMPs (desmuramyl peptides), the addition of adamantane groups significantly improved immunostimulatory activity compared to non-lipophilic counterparts. The findings suggest that these modifications could lead to more effective vaccine adjuvants .
Therapeutic Potential in Stress Resistance
This compound has been explored for its potential as a synthetic adaptogen, which may enhance the body's resistance to environmental stressors. This application is particularly relevant in developing treatments for conditions exacerbated by stress or adverse environmental factors .
Table 3: Adaptogenic Properties
| Property | Effect |
|---|---|
| Stress Resistance | Increased resilience to environmental stressors |
| Adaptogen Activity | Potential for use in emergency situations |
Mechanism of Action
The mechanism of action of methyl N-[(adamantan-1-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s ability to penetrate biological membranes and interact with enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
Methyl N-[(adamantan-1-yl)methyl]carbamate is a compound that incorporates the adamantane structure, which has been shown to exhibit various biological activities. This article aims to detail the biological activity of this compound, discussing its mechanisms, pharmacological effects, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound is a carbamate derivative featuring an adamantane moiety. The adamantane structure contributes to the compound's lipophilicity and potential interactions with biological targets. The general structure can be represented as follows:
Immunomodulatory Effects
Research has indicated that compounds containing adamantane structures can enhance immune responses. For instance, studies on mannosylated derivatives of adamantane have shown significant immunostimulating activity, likely due to their ability to activate mannose receptors on immune cells . The lipophilicity of these compounds plays a crucial role in their biological activity, with increased lipophilicity correlating with enhanced immunomodulatory effects .
Cannabinoid Receptor Interactions
Adamantane derivatives have also been explored for their interactions with cannabinoid receptors. Specific analogues have demonstrated high affinity for the CB1 receptor, which is involved in various physiological processes including pain modulation and appetite regulation. Some studies report that these compounds can act as potent agonists at CB1, influencing intracellular signaling pathways such as cAMP levels .
Antitumor Activity
The biological activity of this compound has been linked to its potential antitumor properties. Adamantane-containing compounds have been shown to exhibit cytotoxic effects against cancer cell lines, suggesting a possible role in cancer therapy . The exact mechanisms remain under investigation but may involve modulation of apoptotic pathways or inhibition of tumor growth factors.
Neuroprotective Effects
Studies have suggested that carbamate derivatives may possess neuroprotective properties. For example, the prodrug approach utilizing carbamates has shown promise in targeting neurotoxic agents effectively within neuronal cells . This suggests that this compound could be further explored for its potential in treating neurodegenerative diseases.
Immunological Evaluation
A study evaluated the immunomodulatory effects of various adamantane derivatives, including this compound. The results indicated that these compounds could significantly enhance secondary humoral responses in mouse models when administered alongside antigens like ovalbumin .
Cannabinoid Receptor Studies
Another research highlighted the selective binding of adamantane derivatives to cannabinoid receptors, demonstrating their potential as therapeutic agents in managing pain and inflammation. Specific analogues were shown to decrease cAMP levels effectively, indicating their role as CB1 receptor agonists .
Data Table: Biological Activities of Adamantane Derivatives
Q & A
Basic Research Questions
Q. What are the established synthetic routes for METHYL N-[(ADAMANTAN-1-YL)METHYL]CARBAMATE, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via modified Hofmann rearrangement reactions, analogous to methyl carbamate derivatives. For example, primary amides (e.g., adamantane-derived amides) can react with iodobenzene diacetate and methanol under mild conditions to form carbamates . Key parameters include temperature (0–25°C), solvent polarity, and stoichiometric ratios. Optimization requires monitoring via TLC and adjusting reaction time (typically 2–4 hours) to maximize yields (reported 65–85% for similar carbamates) .
Q. How are spectroscopic techniques (NMR, IR) employed to confirm the structure of this compound?
- Methodology :
- ¹H NMR : Look for signals corresponding to the adamantane protons (δ 1.6–2.2 ppm as multiplet) and the methyl carbamate group (δ 3.6–3.8 ppm for OCH₃). The N-CH₂-Ada moiety appears as a singlet at δ 3.3–3.5 ppm .
- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 155–160 ppm, while adamantane carbons appear at δ 27–42 ppm .
- IR : Stretching vibrations for C=O (1730–1740 cm⁻¹) and N-H (3430–3440 cm⁻¹) confirm carbamate formation .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology : Use standard procedures for hazardous organics:
- Work in a fume hood to avoid inhalation.
- Wear nitrile gloves and safety goggles due to potential skin/eye irritation.
- Store in airtight containers at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of the adamantane moiety?
- Methodology : Use SHELX programs (e.g., SHELXL) for structure refinement. Collect high-resolution data (≤ 0.8 Å) to distinguish between chair and boat conformations of adamantane. For example, in related adamantane carboxamides, C-C bond lengths in the adamantane cage range from 1.53–1.56 Å, with bond angles of 109.5° ± 1°, confirming tetrahedral geometry .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Methodology :
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess blood-brain barrier penetration (logP ~3.5 predicted for adamantane derivatives).
- Docking Studies : Use AutoDock Vina to model binding to biological targets (e.g., NMDA receptors) based on adamantane’s hydrophobic interactions .
Q. How do structural modifications (e.g., substituents on adamantane) affect biological activity in SAR studies?
- Methodology :
- Synthesize analogs with substituents at the adamantane C-2 position.
- Test in vitro against target enzymes (e.g., acetylcholinesterase) and compare IC₅₀ values. For example, electron-withdrawing groups reduce activity by 40–60% due to steric hindrance .
Q. What strategies address contradictions in spectroscopic data during purity analysis?
- Methodology :
- HPLC-MS : Resolve co-eluting impurities using a C18 column (acetonitrile/water gradient).
- 2D NMR (HSQC, HMBC) : Confirm connectivity between adamantane and carbamate groups if ¹H NMR signals overlap .
Q. How can reaction mechanisms for carbamate formation be validated using isotopic labeling?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
